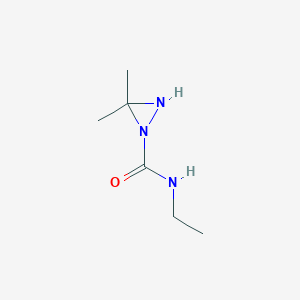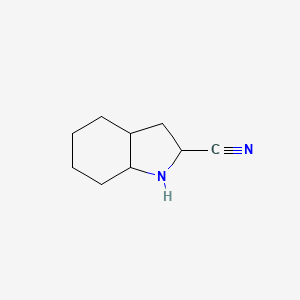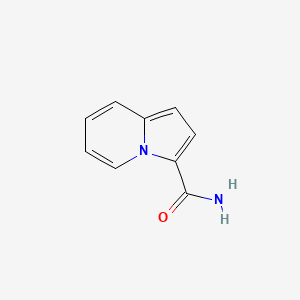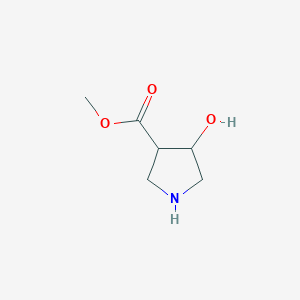![molecular formula C6H6N4 B15072537 7H-Pyrrolo[2,3-d]pyrimidin-6-amine CAS No. 89418-03-1](/img/structure/B15072537.png)
7H-Pyrrolo[2,3-d]pyrimidin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7H-Pyrrolo[2,3-d]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is part of the pyrrolopyrimidine family, known for its diverse biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-6-amine typically involves the cyclization of appropriate precursors. One common method includes the treatment of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines in the presence of a catalytic amount of hydrochloric acid . Another approach involves the intramolecular cyclization of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)glycinate derivatives under the influence of sodium methoxide .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable and cost-effective synthetic routes. For instance, the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate, involves a multi-step process starting from ethyl 2-cyano-4,4-dimethoxybutanoate .
化学反应分析
Types of Reactions: 7H-Pyrrolo[2,3-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with different aromatic, aliphatic, and cyclic amines to form substituted derivatives.
Oxidation and Reduction: These reactions are less common but can be employed to modify the electronic properties of the compound.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of hydrochloric acid as a catalyst and are carried out in solvents like acetonitrile.
Oxidation and Reduction: Specific reagents and conditions depend on the desired modification but may include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions are various substituted derivatives of this compound, which can exhibit different biological activities .
科学研究应用
7H-Pyrrolo[2,3-d]pyrimidin-6-amine has a wide range of scientific research applications:
作用机制
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidin-6-amine involves its interaction with specific molecular targets:
Protein Kinase B (Akt): The compound acts as an ATP-competitive inhibitor, binding to the kinase and preventing its activation.
P21-Activated Kinase 4 (PAK4): It inhibits PAK4 by interacting with the hinge region and other key residues, thereby blocking its activity.
相似化合物的比较
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinase B and share a similar core structure.
7-Alkyl-4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids: These derivatives are used in medicinal chemistry for their anti-inflammatory and anticancer properties.
Uniqueness: 7H-Pyrrolo[2,3-d]pyrimidin-6-amine stands out due to its potent inhibitory effects on multiple kinases, making it a versatile tool in both research and therapeutic applications .
属性
CAS 编号 |
89418-03-1 |
|---|---|
分子式 |
C6H6N4 |
分子量 |
134.14 g/mol |
IUPAC 名称 |
7H-pyrrolo[2,3-d]pyrimidin-6-amine |
InChI |
InChI=1S/C6H6N4/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,7H2,(H,8,9,10) |
InChI 键 |
YTTNJTYCOVSLSU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC2=NC=NC=C21)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine](/img/structure/B15072463.png)
![Pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B15072466.png)
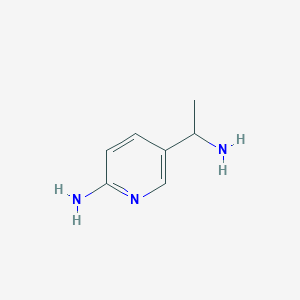
![6-Thiaspiro[2.5]octan-1-amine](/img/structure/B15072494.png)
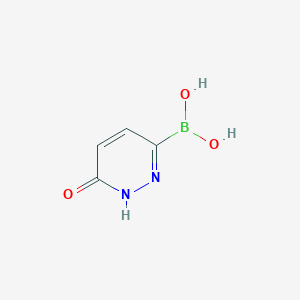
![7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol](/img/structure/B15072499.png)


